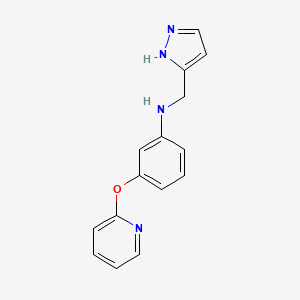![molecular formula C15H15FN2OS B7643776 5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7643776.png)
5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide is a chemical compound that belongs to the class of isoquinoline derivatives. It has been extensively studied in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide involves its binding to specific receptors in the brain and other tissues. It has been found to act as a potent agonist or antagonist of various receptors such as dopamine D2 receptors, serotonin 5-HT2A receptors, and adenosine A2A receptors. Its binding to these receptors leads to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. It has also been found to affect the activity of various enzymes such as phosphodiesterases and adenosine deaminase. Its effects on these targets have been implicated in various physiological processes such as cognition, mood, and motor function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide is its potent activity against a wide range of biological targets. This makes it a valuable tool for studying the physiological and biochemical effects of these targets in various experimental models. However, its limitations include its potential toxicity and the need for careful dosing and monitoring in experimental studies.
Future Directions
There are several future directions for the study of 5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide. One potential direction is the development of new derivatives with improved pharmacological properties and reduced toxicity. Another direction is the study of its potential applications in the treatment of various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression. Finally, further research is needed to elucidate the mechanisms underlying its effects on various biological targets and to identify new targets for future drug development.
Synthesis Methods
The synthesis of 5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide involves the reaction of 6-fluoro-3,4-dihydroisoquinoline-2-carbaldehyde with thiophene-3-carboxylic acid in the presence of a suitable coupling agent. The reaction is carried out under reflux in a suitable solvent such as dichloromethane or ethanol. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide has been extensively studied in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent activity against a wide range of biological targets such as dopamine receptors, serotonin receptors, and adenosine receptors.
properties
IUPAC Name |
5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-13-2-1-11-7-18(4-3-10(11)5-13)8-14-6-12(9-20-14)15(17)19/h1-2,5-6,9H,3-4,7-8H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFQKPKPQFXNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)F)CC3=CC(=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Benzyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)methyl]benzonitrile](/img/structure/B7643696.png)
![N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7643704.png)
![[4-[(2-Ethylpyrazol-3-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7643710.png)
![4-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-2-methyl-N-propan-2-ylbenzamide](/img/structure/B7643719.png)
![[4-[[5-(Hydroxymethyl)furan-2-yl]methyl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7643722.png)
![1-(2-Ethylsulfinylcyclohexyl)-3-[2-(oxan-2-yl)ethyl]urea](/img/structure/B7643737.png)


![(2R)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7643772.png)

![1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643788.png)
![2-[1-[[2-(3-Fluorophenyl)acetyl]amino]ethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7643793.png)

![4-methyl-3-methylsulfonyl-N-[(3,4,5-trifluorophenyl)methyl]aniline](/img/structure/B7643807.png)